

Application Notes and Protocols for Mass Spectrometry Analysis of Apo-Enterobactin Complexes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *apo-Enterobactin*

Cat. No.: B10823476

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterobactin, a high-affinity siderophore produced by Gram-negative bacteria like *E. coli*, plays a crucial role in iron acquisition, making it essential for bacterial survival and virulence.[1][2] Its ability to sequester ferric iron from the host environment with an exceptionally high affinity ($K_a \approx 10^{49} \text{ M}^{-1}$) makes it a key factor in bacterial pathogenesis.[2][3] The analysis of enterobactin in its iron-free (apo) state and in complex with various molecules is critical for understanding bacterial iron metabolism and for the development of novel antimicrobial strategies, including "Trojan horse" antibiotic delivery.[3]

Mass spectrometry has emerged as a powerful tool for the characterization of enterobactin and its complexes. Techniques such as electrospray ionization mass spectrometry (ESI-MS), native mass spectrometry, and liquid chromatography-mass spectrometry (LC-MS) allow for the sensitive detection, quantification, and structural elucidation of these molecules. This application note provides detailed protocols for the mass spectrometry analysis of **apo-enterobactin** and its complexes, along with data presentation guidelines and visualizations of experimental workflows.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from the mass spectrometric analysis of enterobactin and its complexes.

Table 1: Mass Spectrometry Data for Siderocalin (Scn) and its Complexes with Linear Enterobactin (lin-Ent)

Analyte	Observed Mass (Da)	Charge States Detected (m/z)	Binding Stoichiometry
Siderocalin (Scn)	20674.7 ± 3.2	[Scn +10H] ¹⁰⁺ (2068.3), [Scn +9H] ⁹⁺ (2298.0), [Scn +8H] ⁸⁺ (2585.2)	N/A
Scn-lin-Ent Complex	Scn + 687.9	Not specified	1:1
Scn-Fe(III)-lin-Ent Complex	Scn + 737.8	Not specified	1:1

Table 2: HPLC-ESI-MS/MS Detection Limits for Hydroxamate Siderophores

Siderophore	Detection Limit (fmol)
Ferrioxamine (FO)	1.9
Ferrichrome (FC)	31.1
Iron(III) Rhodotoluate (FR)	524

Experimental Protocols

Protocol 1: Native Mass Spectrometry of Apo-Enterobactin and its Complex with Siderocalin

This protocol is adapted from methodologies used to study the interaction of linear enterobactin (lin-Ent) with siderocalin (Scn).

1. Sample Preparation:

- Prepare a 40 μM solution of Siderocalin (Scn) in a suitable buffer (e.g., 20 mM ammonium acetate, pH 7.4).
- Prepare a 60 μM solution of linear enterobactin (lin-Ent).
- For the formation of the apo-complex, mix Scn and lin-Ent in a 1:1.5 molar ratio.
- For the formation of the ferric complex, pre-incubate lin-Ent with a 1.2 molar excess of FeCl_3 before mixing with Scn.
- Allow the mixture to incubate at room temperature for at least 30 minutes.

2. Mass Spectrometry Analysis:

- Instrument: A high-resolution mass spectrometer equipped with a nano-electrospray ionization (nESI) source.
- Ionization Mode: Positive ion mode.
- Capillary Voltage: 1.2-1.5 kV.
- Source Temperature: Maintain at a low temperature (e.g., 80 $^{\circ}\text{C}$) to preserve non-covalent interactions.
- Collision Energy: Use low collision energies in the trapping region to minimize in-source fragmentation.
- Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected charge states of the protein and its complexes (e.g., m/z 1000-5000).
- Data Acquisition: Acquire spectra in native mode, ensuring the preservation of the non-covalent complexes.

3. Data Analysis:

- Deconvolute the resulting spectra to determine the molecular weights of the apo-protein and the complexes.
- Calculate the mass shift upon ligand binding to confirm the identity of the bound species.
- The binding stoichiometry can be determined from the mass of the complex.

Protocol 2: LC-MS for the Quantification of Enterobactin

This protocol provides a general method for the quantification of enterobactin from bacterial culture supernatants.

1. Sample Preparation:

- Centrifuge the bacterial culture to pellet the cells.
- Filter the supernatant through a 0.22 μm filter.

- Acidify the supernatant to approximately pH 2 with a suitable acid (e.g., formic acid or HCl).
- Perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate.
- Evaporate the organic phase to dryness and resuspend the extract in a suitable solvent for LC-MS analysis (e.g., methanol/water with 0.1% formic acid).

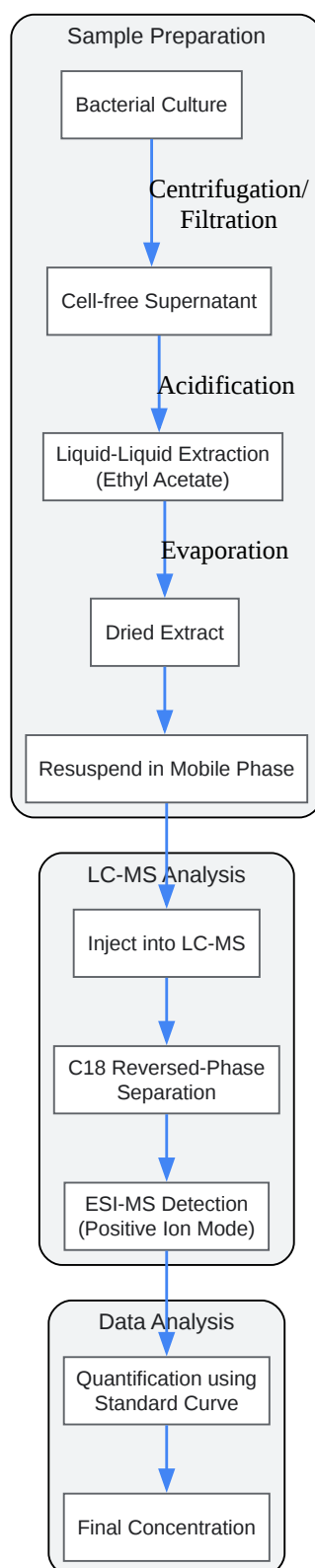
2. LC-MS Analysis:

- LC System: A high-performance liquid chromatography (HPLC) system.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 6 minutes).
- Flow Rate: A typical flow rate is 0.4 mL/min.
- Mass Spectrometer: An electrospray ionization mass spectrometer.
- Ionization Mode: Positive ion mode is often used for detecting the protonated molecule $[M+H]^+$.
- Detection: Monitor for the specific mass-to-charge ratio (m/z) of enterobactin.

3. Quantification:

- Prepare a standard curve using a purified enterobactin standard.
- Integrate the peak area of the enterobactin peak in the extracted ion chromatogram.
- Determine the concentration in the sample by comparing its peak area to the standard curve.

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for LC-MS based quantification of enterobactin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Determination of the Molecular Structures of Ferric Enterobactin and Ferric Enantioenterobactin using Racemic Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enterobactin- and salmochelin- β -lactam conjugates induce cell morphologies consistent with inhibition of penicillin-binding proteins in uropathogenic ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04337K [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Mass Spectrometry Analysis of Apo-Enterobactin Complexes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823476#mass-spectrometry-analysis-of-apo-enterobactin-complexes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com